molecular formula C20H15N3O2 B5702687 (E)-2-cyano-N-isoquinolin-1-yl-3-(4-methoxyphenyl)prop-2-enamide

(E)-2-cyano-N-isoquinolin-1-yl-3-(4-methoxyphenyl)prop-2-enamide

Cat. No.: B5702687
M. Wt: 329.4 g/mol
InChI Key: IRUBVAFCRSSXJS-FOWTUZBSSA-N
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Description

(E)-2-cyano-N-isoquinolin-1-yl-3-(4-methoxyphenyl)prop-2-enamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-N-isoquinolin-1-yl-3-(4-methoxyphenyl)prop-2-enamide typically involves a multi-step process. One common method starts with the preparation of the isoquinoline derivative, followed by the introduction of the cyano group and the methoxyphenyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time, ensuring consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-N-isoquinolin-1-yl-3-(4-methoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the cyano group or other functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

(E)-2-cyano-N-isoquinolin-1-yl-3-(4-methoxyphenyl)prop-2-enamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (E)-2-cyano-N-isoquinolin-1-yl-3-(4-methoxyphenyl)prop-2-enamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-cyano-N-isoquinolin-1-yl-3-phenylprop-2-enamide: Lacks the methoxy group, which may affect its chemical properties and biological activities.

    (E)-2-cyano-N-isoquinolin-1-yl-3-(4-hydroxyphenyl)prop-2-enamide:

Uniqueness

(E)-2-cyano-N-isoquinolin-1-yl-3-(4-methoxyphenyl)prop-2-enamide is unique due to the presence of both the isoquinoline and methoxyphenyl groups, which contribute to its distinct chemical behavior and potential for diverse applications in research and industry.

Properties

IUPAC Name

(E)-2-cyano-N-isoquinolin-1-yl-3-(4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O2/c1-25-17-8-6-14(7-9-17)12-16(13-21)20(24)23-19-18-5-3-2-4-15(18)10-11-22-19/h2-12H,1H3,(H,22,23,24)/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRUBVAFCRSSXJS-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=NC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=NC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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